Methapyrilene fumarate is a chemical compound that has garnered attention due to its historical use in medicine and its implications in scientific research. It is classified as an antihistamine and sedative, primarily functioning as an H1 receptor antagonist. This compound was previously utilized in various over-the-counter medications but has since been withdrawn from the market due to safety concerns related to its carcinogenic properties.
Methapyrilene fumarate is derived from methapyrilene, which is an ethylenediamine derivative. The compound is classified under the broader category of antihistamines, specifically those that exhibit sedative effects. Its structure includes a pyridine ring and a thiophene moiety, contributing to its pharmacological properties.
The synthesis of methapyrilene fumarate involves several key steps:
Industrial production typically optimizes these steps for higher yields and purity, emphasizing controlled reaction conditions such as temperature and pressure.
Methapyrilene fumarate has a complex molecular structure characterized by the following details:
The structural complexity arises from the incorporation of both heterocyclic rings (pyridine and thiophene), which significantly influence its biological activity.
Methapyrilene fumarate participates in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution .
The mechanism of action of methapyrilene fumarate primarily involves its role as an H1 receptor antagonist. By blocking histamine H1 receptors, it inhibits the physiological effects of histamine, which include allergic responses and wakefulness. This blockade results in sedative effects due to decreased central nervous system activity.
Additionally, methapyrilene exhibits anticholinergic properties by inhibiting acetylcholine activity, further contributing to its sedative effects .
Methapyrilene fumarate possesses distinct physical and chemical properties:
These properties are crucial for understanding its behavior in both laboratory settings and potential applications .
Methapyrilene fumarate has been utilized in various scientific contexts:
Despite its withdrawal from medical use, methapyrilene fumarate continues to be relevant in research settings focused on drug interactions and mechanisms of action related to histamine receptors.
Methapyrilene fumarate, a pyridine-class antihistamine and anticholinergic, was developed in the early 1950s. Marketed under trade names including Co-Pyronil and Histadyl EC in the United Kingdom, it gained widespread use as a sedative-hypnotic agent. Due to its potent sedative properties, it was primarily formulated in over-the-counter sleep aids rather than allergy medications. Key products containing methapyrilene included Sominex, Nytol, and Sleep-Eze, where it was frequently combined with scopolamine. It also served as the sedative component in analgesic combinations such as Excedrin PM. This therapeutic positioning reflected the pharmaceutical industry’s focus on repurposing antihistamines for insomnia management during this era [1].
In 1978–1979, regulatory agencies initiated the removal of methapyrilene from all pharmaceutical products following landmark carcinogenicity studies. A pivotal 1980 investigation by Lijinsky et al. demonstrated that chronic oral administration of methapyrilene hydrochloride induced hepatocellular carcinoma in rats. The study documented a statistically significant increase in liver tumor incidence at doses relevant to human exposure, with tumors observed in 78–100% of exposed rats after 58–80 weeks. The U.S. Food and Drug Administration (FDA) subsequently classified methapyrilene fumarate as unsafe and ineffective, placing it on the official list of withdrawn drugs. This action was part of a broader regulatory sweep that mandated reformulation of all affected sleep aids and combination analgesics by late 1979 [1] [2].
Table 1: Key Regulatory Actions Against Methapyrilene Fumarate
| Year | Action | Basis | Outcome |
|---|---|---|---|
| 1978 | FDA public advisory on sleep aids | Preliminary carcinogenicity data | Voluntary market withdrawal initiated |
| 1979 | Formal product reformulations mandated | Rodent hepatocarcinogenicity studies | Discontinuation of Sominex, Nytol, etc. |
| 1980 | Scientific publication of carcinogenicity | Lijinsky et al. (Science, 1980) | Regulatory justification solidified |
| Post-1980 | FDA "withdrawn drug" designation | Confirmed human risk potential | Inclusion in prohibited bulk substance lists |
The methapyrilene fumarate withdrawal catalyzed transformative changes in pharmaceutical regulation:
Table 2: Impact of Methapyrilene Withdrawal on Pharmaceutical Regulation
| Regulatory Mechanism | Pre-1979 Standard | Post-1979 Enhancement |
|---|---|---|
| Carcinogenicity Testing | Limited to short-term studies | Mandatory chronic bioassays (≥2 years) |
| Bulk Substance Compounding | Minimal oversight | FDA "clinical need" requirement (Section 503B) |
| Withdrawn Substance Lists | Non-systematic identification | Formal classification and prohibition (e.g., FDA List 4) |
| Post-Marketing Surveillance | Passive adverse event reporting | Active risk-assessment systems |
The methapyrilene episode remains a benchmark in regulatory science, underscoring the necessity of chronic toxicity evaluation even for short-term use medications. Its inclusion in modern prohibited substance lists exemplifies the pharmaceutical industry’s enduring obligation to reformulate products based on advancing toxicological knowledge [1] [2].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6